1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a complex organic compound featuring an isoxazole ring, a sulfonyl group, and a pyrrolidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.
Introduction of the Sulfonyl Group: The sulfonyl group is often introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an appropriate nucleophile.
Attachment to Pyrrolidine Carboxylic Acid: The final step involves coupling the isoxazole-sulfonyl intermediate with pyrrolidine-2-carboxylic acid under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: Depending on the reaction, products can include sulfoxides, sulfones, substituted isoxazoles, and reduced sulfides.
Scientific Research Applications
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Isoxazole derivatives, sulfonyl-containing compounds, and pyrrolidine carboxylic acids.
Uniqueness: The combination of the isoxazole ring, sulfonyl group, and pyrrolidine carboxylic acid in a single molecule provides unique chemical and biological properties not found in simpler analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable subject of study in multiple fields.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCNDLCRKFZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725427 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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